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Compound of Interest

Compound Name: 4-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B095853 Get Quote

An In-depth Technical Guide to 4-Chlorothieno[3,2-d]pyrimidine: Structure, Properties, and

Applications in Modern Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-Chlorothieno[3,2-d]pyrimidine, a

heterocyclic building block of significant interest to researchers, medicinal chemists, and drug

development professionals. We will move beyond a simple recitation of facts to provide field-

proven insights into its chemical properties, synthesis, reactivity, and critical role as a scaffold

in the development of novel therapeutics.

Core Molecular Profile and Structural Elucidation
4-Chlorothieno[3,2-d]pyrimidine is a fused heterocyclic system where a thiophene ring is

fused to a pyrimidine ring. Its formal IUPAC name is 4-chlorothieno[3,2-d]pyrimidine[1]. The

molecule's strategic importance stems from the electrophilic nature of the C4 position, which is

activated by the adjacent nitrogen atoms of the pyrimidine ring, making the chlorine atom an

excellent leaving group for nucleophilic substitution reactions.

Chemical Structure and Identification
The core structure consists of a bicyclic aromatic system. Understanding its notation is

fundamental for interpreting spectroscopic data and predicting reactivity.

Caption: 2D Structure of 4-Chlorothieno[3,2-d]pyrimidine.
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Table 1: Key Identifiers and Properties

Property Value Source

IUPAC Name
4-chlorothieno[3,2-
d]pyrimidine

[1]

CAS Number 16269-66-2 [1]

Molecular Formula C₆H₃ClN₂S [1]

Molecular Weight 170.62 g/mol [1]

Appearance
Dark brown solid / Crystalline

powder
[2][3]

Melting Point 125 °C [3]

Boiling Point 285.7±20.0 °C (Predicted) [3]

Density 1.531±0.06 g/cm³ (Predicted) [3]

SMILES C1=CSC2=C1N=CN=C2Cl [1]

| InChI Key | TWTODSLDHCDLDR-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Insights
The reliable synthesis of 4-Chlorothieno[3,2-d]pyrimidine is crucial for its availability as a

starting material. The most common and high-yielding laboratory-scale synthesis involves the

chlorination of the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocol: Chlorination of Thieno[3,2-
d]pyrimidin-4(3H)-one
This protocol is a robust method that reliably produces the target compound in high yield. The

causality behind each step is critical for success and reproducibility.

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9119316.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9119316_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9119316_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9119316_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9119316_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorothieno_3_2-d_pyrimidine
https://www.benchchem.com/product/b095853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Thieno[3,2-d]pyrimidin-4(3H)-one

Prepare Vilsmeier Reagent
(Oxalyl Chloride + DMF in Dichloroethane at 0°C)

Starting Material

Add Thienopyrimidinone Substrate
to the Pre-formed Reagent at 0°C

Key Reagent

Stir at 0°C for 2.5h,
then warm to Room Temperature

Reaction Quench
(Addition of Water)

Liquid-Liquid Extraction
(Dichloromethane, 3x)

Dry Combined Organic Phases
(Anhydrous MgSO₄)

Solvent Removal
(Concentration under reduced pressure)

Purification
(Grinding with Hexane)

Final Product: 4-Chlorothieno[3,2-d]pyrimidine
(Dark Brown Solid, ~99% Yield)

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 4-Chlorothieno[3,2-d]pyrimidine.
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Step-by-Step Methodology:[2]

Reagent Preparation (Vilsmeier-Haack Reagent Formation): To a flask containing 150 mL of

dichloroethane, add dimethylformamide (DMF) (15.4 mL, 197.13 mmol). Cool the reaction

system to 0 °C using an ice bath.

Expertise & Experience: Cooling is critical to control the highly exothermic reaction

between DMF and oxalyl chloride, preventing degradation and side reactions.

Vilsmeier Reagent Synthesis: Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to

the cooled solution. The formation of a white, gel-like substance (the Vilsmeier reagent) will

be observed.

Substrate Addition: Once the reagent has formed, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g,

98.57 mmol) to the mixture in portions.

Reaction: Stir the reaction mixture at 0 °C for 2.5 hours, then allow it to gradually warm to

room temperature and continue stirring until completion (monitored by TLC).

Work-up & Quenching: Carefully quench the reaction by adding water. Transfer the mixture

to a separatory funnel and extract the organic layer with dichloromethane (3 x 300 mL).

Trustworthiness: The use of a threefold extraction ensures maximum recovery of the

product from the aqueous layer.

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium

sulfate. Filter and remove the solvent by concentration under reduced pressure.

Purification: Grind the resulting residue with 200 mL of hexane to precipitate the product.

Filter to afford 4-chlorothieno[3,2-d]pyrimidine as a dark brown solid (16.7 g, 99% yield).

Self-Validation: The protocol's trustworthiness is confirmed by product characterization.

The reported product was verified by ¹H NMR and LC-MS.[2]

Characterization Data
¹H NMR (400 MHz, DMSO-d₆): δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 5.2 Hz,

1H).[2]
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LC-MS: Molecular ion peak m/z 173.2 ([M+H]⁺).[2]

Chemical Reactivity: The Gateway to Molecular
Diversity
The synthetic utility of 4-Chlorothieno[3,2-d]pyrimidine is dominated by the reactivity of the

C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution

(SₙAr), allowing for the facile introduction of a wide array of functional groups.

Caption: General reaction scheme for SₙAr at the C4 position.

This reactivity is the cornerstone of its application in medicinal chemistry. By varying the

nucleophile, chemists can rapidly generate libraries of analogues to explore structure-activity

relationships (SAR). For example, reactions with various amines are used to synthesize potent

kinase inhibitors, while reactions with phenols can yield arylether derivatives.[4][5] Furthermore,

the thieno[3,2-d]pyrimidine core can undergo other reactions, such as carboxylation at the C6

position, to provide another handle for derivatization.[6]

Applications in Drug Discovery and Medicinal
Chemistry
The thieno[3,2-d]pyrimidine scaffold is considered a "privileged structure" in medicinal

chemistry due to its ability to interact with a variety of biological targets, often serving as an

ATP-competitive hinge-binder in kinases.

Kinase Inhibition
The scaffold is a key component in the design of inhibitors for numerous kinases. Analogs of 4-

Chloro-7H-pyrrolo[2,3-d]pyrimidine (a related scaffold) have shown potent inhibition of 3-

Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy.[5] The

nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule

in the ATP-binding pocket of kinases. The 4-chloro position provides the key attachment point

for introducing moieties that confer potency and selectivity.

Antiplasmodial Agents
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Malaria remains a significant global health threat, and new drugs are urgently needed. Based

on a hit compound, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and

showed dual-stage activity against both the blood stage of P. falciparum and the liver stage of

P. berghei.[4] This demonstrates the scaffold's versatility beyond oncology.

Sirtuin (SIRT) Inhibition
Derivatives of 4-Chlorothieno[3,2-d]pyrimidine have been developed as potent inhibitors of

sirtuins (SIRT1, SIRT2, and SIRT3), which are histone deacetylases involved in cellular

regulation and are targets for metabolic diseases and cancer.[6] In this context, the core was

first carboxylated, and the resulting acid was converted to an amide, which served as a

versatile intermediate for further diversification at the C4 position.[6]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Chlorothieno[3,2-d]pyrimidine is

essential.

Table 2: GHS Hazard Information

Hazard Class GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

Specific Target Organ Toxicity H335 May cause respiratory irritation

Source: Aggregated GHS information from PubChem.[1]

Handling Recommendations
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.[7]

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or

vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[7]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid dust

formation.[7]

Storage
Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon)

at 2-8°C.[3] Some suppliers recommend freezer storage at -20°C.[8]

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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